5-(benzylthio)-1-mesityl-1H-tetrazole
Overview
Description
5-(Benzylthio)-1H-tetrazole is an organic compound used as an activator in the synthesis of oligonucleotides . The activator reacts with the phosphoramidite group to form a highly reactive intermediate .
Synthesis Analysis
While specific synthesis methods for 5-(benzylthio)-1-mesityl-1H-tetrazole were not found, 5-(benzylthio)-1H-tetrazole and similar compounds have been synthesized as sorafenib analogs . The in vitro cytotoxicity effects of these synthesized compounds were evaluated against different human cancer cells .Molecular Structure Analysis
The molecular formula for 5-(benzylthio)-1H-tetrazole is C8H8N4S, and its molecular weight is 192.24 .Chemical Reactions Analysis
5-(Benzylthio)-1H-tetrazole is used as an activator in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate .Physical and Chemical Properties Analysis
5-(Benzylthio)-1H-tetrazole appears as a white to almost white powder or crystal . It has a melting point of 133 °C . It is insoluble in water but soluble in methanol .Mechanism of Action
Safety and Hazards
5-(Benzylthio)-1H-tetrazole is classified as a flammable solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .
Future Directions
Properties
IUPAC Name |
5-benzylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-12-9-13(2)16(14(3)10-12)21-17(18-19-20-21)22-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZYBPHRLKZCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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